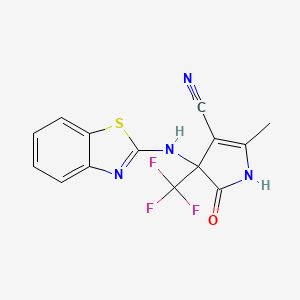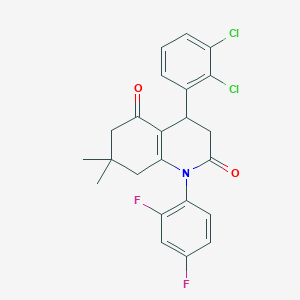
4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with a suitable pyrrole derivative under controlled conditions. The reaction typically requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrole-based molecules. Compared to these compounds, 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the benzothiazole and trifluoromethyl groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-(1,3-Benzothiazol-2-ylamino)phthalonitrile
- N’-(1,3-Benzothiazol-2-yl)-arylamides
Properties
Molecular Formula |
C14H9F3N4OS |
|---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H9F3N4OS/c1-7-8(6-18)13(11(22)19-7,14(15,16)17)21-12-20-9-4-2-3-5-10(9)23-12/h2-5H,1H3,(H,19,22)(H,20,21) |
InChI Key |
CDTRPYLMBNUZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B11497803.png)
![2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide](/img/structure/B11497807.png)
![1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11497812.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11497815.png)

![1-(2-Hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B11497823.png)
![4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11497829.png)
![15-butyl-2,2,9-trihydroxy-11-(4-methylphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11497837.png)
![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-(1-naphthyl)-1,3-thiazole](/img/structure/B11497843.png)
![2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B11497855.png)
![3-({[4-(Trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid](/img/structure/B11497861.png)
![4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11497863.png)
![4-(furan-2-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497864.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B11497883.png)
